tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate
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Overview
Description
tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a carbamate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-fluorophenyl)-4-oxobutylcarbamate typically involves the reaction of tert-butyl carbamate with 3-fluorophenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(3-fluorophenyl)-4-oxobutylcarbamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactor systems allows for better control over reaction parameters, leading to a more efficient and sustainable synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-fluorophenyl)-4-oxobutylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(4-bromo-3-fluorophenyl)carbamate: Similar in structure but contains a bromine atom instead of a fluorine atom.
Tert-butyl 4-(4-fluorophenyl)-4-oxobutylcarbamate: Similar but with a different position of the fluorine atom on the phenyl ring.
Uniqueness
tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H20FNO3 |
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Molecular Weight |
281.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-fluorophenyl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C15H20FNO3/c1-15(2,3)20-14(19)17-9-5-8-13(18)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,19) |
InChI Key |
PEYJTJCONNQSKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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